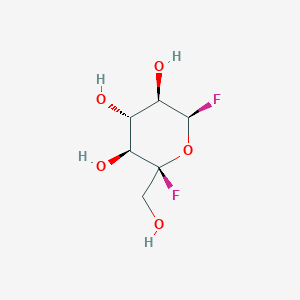

5-Fluoro-alpha-d-glucopyranosyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Fluoro-alpha-d-glucopyranosyl fluoride, also known as alpha-D-glucosyl fluoride, D-glucosyl fluoride, or glucosyl fluoride, is a type of D-saccharide . It has a molecular formula of C6H11FO5 and a molecular weight of 182.147 . It is identified by the isomeric SMILES notation: C([C@@H]1C@HF)O)O)O)O .

Synthesis Analysis

The synthesis of this compound involves the use of a mechanism-based reagent . The reagent is used to trap a glycosyl–enzyme intermediate and identify the catalytic nucleophile at the active site of Aspergillus niger α-glucosidase . The enzyme is incubated with 5FαGlcF, followed by peptic proteolysis and comparative liquid chromatography/MS mapping .Molecular Structure Analysis

The molecular structure of this compound is characterized by its isomeric SMILES notation: C([C@@H]1C@HF)O)O)O)O . This notation represents the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily catalyzed hydrolysis reactions . These reactions are facilitated by inverting glycoside hydrolases (GHs), which are enzymes that catalyze the hydrolytic cleavage of glycosidic bonds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.147 and a molecular formula of C6H11FO5 . It is a type of D-saccharide . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .Mécanisme D'action

The mechanism of action of 5-Fluoro-alpha-d-glucopyranosyl fluoride involves the catalyzed hydrolysis of the compound by two inverting glycoside hydrolases (GHs) . The transition states for both enzymatic reactions are essentially identical with fluoride ion departure occurring within a glycoside hydrolase active site that stabilizes pyranosylium ion-like transition states .

Orientations Futures

The future directions of research on 5-Fluoro-alpha-d-glucopyranosyl fluoride could involve further exploration of its enzymatic synthesis . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method . Understanding the structure and catalytic mechanism of fluorinase could provide valuable insights into fluorobiochemistry .

Propriétés

IUPAC Name |

(2S,3S,4R,5R,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3-,4+,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHYRMVVRYCAON-RWOPYEJCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(C(C(C(O1)F)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@]1([C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)